

Comparative Characterization Guide: 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one

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Compound of Interest

Compound Name: 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one

CAS No.: 1384582-16-4

Cat. No.: B1431252

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Executive Summary

This technical guide provides a comparative analysis of the ¹H NMR characterization of **2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one**. This compound represents a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, where the regioselective introduction of the nitropyrazole moiety is a determinative quality attribute.

The primary challenge in synthesizing this motif is the regiochemical ambiguity of the pyrazole alkylation. The reaction of 3-nitropyrazole with 2-chlorocyclohexanone (or via Michael addition pathways) frequently generates two isomers: the target 3-nitro isomer (N1-alkylated distal to nitro) and the 5-nitro isomer (N1-alkylated proximal to nitro). This guide establishes the diagnostic spectroscopic signatures required to distinguish the target from its regioisomeric impurity and starting materials.

Experimental Protocol

To ensure reproducibility and accurate spectral comparison, the following protocol is standardized for characterization.

Sample Preparation:

- Solvent: Deuterated Chloroform (CDCl_3 , 99.8% D) is the preferred standard due to its ability to resolve the alpha-aminoketone proton clearly without H-D exchange risks common in protic solvents.
- Concentration: 10–15 mg of analyte in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual (7.26 ppm).

Instrument Parameters:

- Frequency: 400 MHz or higher (essential to resolve cyclohexyl multiplets).
- Temperature: 298 K.
- Pulse Sequence: Standard (30° pulse angle) to ensure accurate integration of the relaxation-sensitive pyrazole protons.

Characterization Data & Comparative Analysis

The following table contrasts the target molecule with its primary regioisomeric impurity (5-nitro isomer) and the starting material (3-nitropyrazole).

Table 1: Comparative ^1H NMR Chemical Shifts (CDCl_3 , 400 MHz)

Proton Assignment	Target: 3-Nitro Isomer (ppm)	Alternative: 5-Nitro Isomer (ppm)	Start. Mat: 3-Nitropyrazole (ppm)	Diagnostic Note
Py-H5 (Target) / Py-H3 (Isomer)	7.75 – 7.85 (d, J=2.4 Hz)	7.60 – 7.70 (d)	7.80 – 7.90 (d)	The H5 proton in the 3-nitro isomer is deshielded by the adjacent N1 but lacks the steric compression of the nitro group found in the 5-nitro isomer.
Py-H4	6.90 – 7.00 (d, J=2.4 Hz)	7.10 – 7.20 (d)	7.05 (d)	H4 in the target is adjacent to the electron-withdrawing , causing a distinct doublet.
Cyclohexyl -CH (H2)	4.95 – 5.15 (dd, J=11.5, 5.5 Hz)	5.40 – 5.60 (m)	N/A	CRITICAL: The 5-nitro isomer causes a significant downfield shift and broadening of this proton due to steric clash between the proximal and the ring.
Cyclohexyl Ring (H3-H6)	1.60 – 2.80 (multiplets)	1.60 – 2.90 (multiplets)	N/A	Complex envelope. The

-carbonyl protons (H6) appear as a multiplet ~2.4–2.6 ppm.

N-H	Absent	Absent	~11.0 – 13.5 (brs)	Disappearance of the broad NH signal confirms successful alkylation.
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Note on Regioselectivity: In the 3-nitro isomer, the pyrazole ring is attached at N1, placing the nitro group at position 3 (distal). In the 5-nitro isomer, the nitro group is at position 5 (proximal to the cyclohexyl ring). The steric hindrance of the 5-nitro group typically results in the 3-nitro isomer being the major product (thermodynamic and kinetic preference in basic alkylation conditions).

Structural & Mechanistic Logic

Diagnostic Signal Pathways

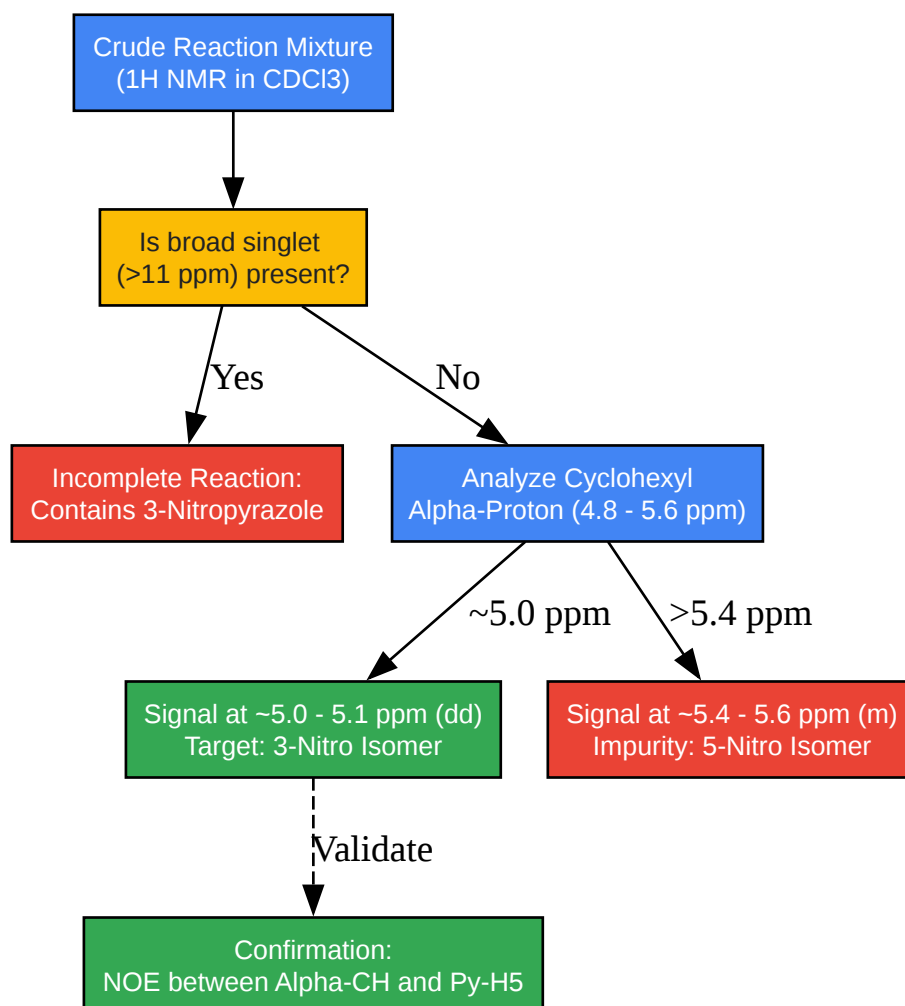
The differentiation relies on the Nuclear Overhauser Effect (NOE) and chemical shift perturbations caused by the nitro group's anisotropy.

- H5 vs. H3 Distinction: In the target (3-nitro), irradiation of the cyclohexyl -CH (H2) will show a strong NOE enhancement of the pyrazole H5 proton. In the 5-nitro isomer, the -CH is spatially close to the Nitro group, not a proton; therefore, no strong pyrazole proton enhancement is observed, or a weak enhancement of H4 is seen.
- Alpha-Proton Deshielding: The

-CH in the 5-nitro isomer resides in the deshielding cone of the bulky nitro group, shifting it further downfield (>5.4 ppm) compared to the target (<5.2 ppm).

Workflow Visualization

The following diagram illustrates the decision logic for confirming the correct regioisomer.



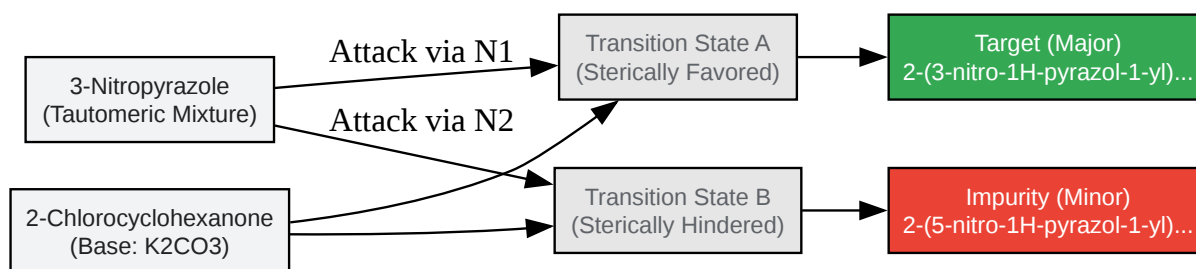
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Caption: Diagnostic logic flow for distinguishing the target 3-nitro isomer from starting materials and the 5-nitro regioisomer.

Detailed Synthesis & Regiochemistry Context

To understand the origin of the "Alternatives," one must look at the synthesis pathway. The reaction usually involves the nucleophilic attack of the pyrazolate anion on 2-

chlorocyclohexanone or an elimination-addition mechanism.



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Caption: Synthesis pathway illustrating the origin of the regioisomeric impurity. The 3-nitro isomer is generally favored due to steric repulsion in the 5-nitro transition state.

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